(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-[(6-methylquinazolin-4-yl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7-2-3-9-8(4-7)11(14-6-13-9)12-5-10(15)16;/h2-4,6H,5H2,1H3,(H,15,16)(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTURSBQACTDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435342-24-8 | |
| Record name | Glycine, N-(6-methyl-4-quinazolinyl)-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435342-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Methyl Group: The methyl group can be introduced at the 6th position of the quinazoline ring through alkylation reactions using methylating agents like methyl iodide.
Attachment of the Amino-Acetic Acid Moiety: The amino-acetic acid moiety can be attached to the quinazoline ring through nucleophilic substitution reactions, where the amino group reacts with a suitable acetic acid derivative.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Alkylated or acylated quinazoline derivatives.
Scientific Research Applications
(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The quinazoline ring can interact with various enzymes and receptors, modulating their activity. The amino-acetic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methyl group at position 6 in the target compound likely enhances lipophilicity compared to bromo or chloro substituents in analogs . The acetic acid moiety improves water solubility as a hydrochloride salt, contrasting with hydrazide or ester derivatives in .
- Molecular Weight : The target compound’s lower molecular weight (~265.7) compared to ’s compound (410.3) may favor better bioavailability .
Pharmacological Activities
Hypothesis for Target Compound: The amino-acetic acid group may enable interactions with charged residues in enzymes (e.g., DHFR or kinases), while the methyl group enhances membrane permeability. Its hydrochloride salt form could improve bioavailability compared to neutral hydrazides .
Biological Activity
(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the quinazoline family, which is known for a variety of biological activities. The structure can be represented as follows:
- Molecular Formula: C10H11ClN2O2
- Molecular Weight: 228.66 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Quinazoline derivatives are known to inhibit the activity of the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression and metastasis.
Anticancer Activity
Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to (6-Methyl-quinazolin-4-ylamino)-acetic acid have demonstrated inhibitory effects on EGFR, leading to reduced cell proliferation in various cancer cell lines such as breast (MCF7) and lung (A549) cancer cells.
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF7 | 0.096 | EGFR Inhibition |
| 2-(4-(6-(2,4-difluorophenyl)quinazolin-4-ylamino)phenyl)acetonitrile | A549 | 0.150 | PI3K Inhibition |
| 2-(4-(6-methylquinazolin-4-ylamino)phenyl)acetonitrile | MCF7 | TBD | EGFR Inhibition |
Anticonvulsant Activity
In addition to anticancer properties, quinazoline derivatives have been investigated for their anticonvulsant effects. A study highlighted that certain derivatives exhibited significant anti-seizure action in rodent models without neurotoxicity.
Table 2: Anticonvulsant Activity Data
| Compound Name | Model | ED50 (mg/kg) | Toxicity Profile |
|---|---|---|---|
| Compound 4d | MES | 23.5 | No neurotoxicity observed |
| Compound 4l | scPTZ | 26.1 | Safer profile compared to traditional AEDs |
Case Studies
- Case Study on Antitumor Activity : In a study conducted by Abouzid et al., several quinazoline derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with modifications at the 6-position showed enhanced EGFR inhibitory activity, suggesting structural optimization could lead to more potent anticancer agents .
- Anticonvulsant Efficacy : A study by Al-Omary et al. evaluated various quinazoline derivatives for their anticonvulsant properties in mice models. The results demonstrated that some compounds had effective ED50 values with minimal side effects, indicating their potential as safer alternatives to existing anticonvulsants .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing (6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride?
The synthesis typically involves multi-step reactions, including condensation, alkylation, and acidification. For example, alkylation of quinazolinone intermediates with chloroethyl acetate (ClCH₂COOC₂H₅) under reflux conditions in methanol can introduce the acetohydrazide moiety . Key optimization strategies include:
- Monitoring reaction progress via TLC to avoid side products .
- Purification via recrystallization (e.g., ethanol) to achieve >75% yield .
- Adjusting stoichiometric ratios of reagents like glycine derivatives or chloroethyl acetate to minimize unreacted intermediates .
Q. Which analytical methods are most reliable for confirming the purity and structure of this compound?
A combination of techniques is recommended:
- FT-IR spectroscopy to identify functional groups (e.g., C=O amide stretch at ~1699 cm⁻¹, N-H stretches at ~3176 cm⁻¹) .
- Melting point analysis (e.g., 521–522 K for related quinazoline derivatives) to assess crystallinity and purity .
- NMR spectroscopy (¹H/¹³C) to resolve methyl and acetic acid substituents on the quinazoline core .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the pharmacological activity of this compound while controlling for off-target effects?
Adopt a hierarchical experimental framework:
- In vitro assays : Screen for target binding (e.g., kinase inhibition) using fluorescence polarization or surface plasmon resonance (SPR). Include negative controls (e.g., unmodified quinazoline scaffolds) to isolate specific interactions .
- In vivo models : Use randomized block designs with split-split plots to account for variables like dosage and administration routes, as demonstrated in phytochemical studies .
- Molecular docking : Compare binding affinities with structurally similar compounds (e.g., 6-chloro-2-methylquinazolin-4(3H)-one derivatives) to predict selectivity .
Q. What methodologies resolve contradictions in biological activity data across studies?
Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Replicating studies under standardized conditions (e.g., pH, temperature, solvent systems) .
- High-resolution LC-MS to verify compound integrity and rule out degradation products .
- Meta-analysis of datasets from diverse sources (e.g., PubChem, journal repositories) to identify trends .
Q. How can environmental impact assessments be integrated into the development of quinazoline derivatives?
Follow frameworks like Project INCHEMBIOL, which evaluates:
- Physicochemical properties : LogP, solubility, and stability to predict environmental persistence .
- Ecotoxicity : Use tiered testing (e.g., algal growth inhibition, Daphnia magna mortality assays) to assess risks to aquatic ecosystems .
- Biotic/abiotic degradation : Monitor hydrolytic and photolytic pathways under simulated environmental conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
